molecular formula C16H14N4O B7566184 N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide

カタログ番号 B7566184
分子量: 278.31 g/mol
InChIキー: ZVVOMLHLIISEBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the lysine methyltransferase G9a. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9, which is a key epigenetic modification involved in gene expression regulation. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.

作用機序

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide binds to the active site of G9a and inhibits its enzymatic activity, leading to a decrease in H3K9 methylation. This results in the derepression of genes that are normally silenced by G9a-mediated methylation, leading to changes in cellular phenotype and gene expression.
Biochemical and Physiological Effects:
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to inhibit cell proliferation and induce cell death through various mechanisms, including the activation of apoptosis and autophagy pathways. In neuronal cells, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to enhance neurite outgrowth and promote synaptic plasticity, suggesting potential therapeutic applications in neurological disorders.

実験室実験の利点と制限

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and specificity for G9a inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its relative ease of synthesis and purification. However, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide also has some limitations, including its potential off-target effects and toxicity at high concentrations, as well as its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the epigenetic mechanisms underlying the effects of N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide on stem cell differentiation and cancer progression. Additionally, there is growing interest in the use of N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide and other epigenetic modulators as potential therapeutics for a range of diseases, including cancer, neurological disorders, and autoimmune diseases.

合成法

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with benzimidazole, followed by a cyclopropanation reaction with ethyl diazoacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated H3K9 methylation in vitro and in vivo, leading to changes in gene expression patterns and cellular phenotypes. N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has also been used to study the epigenetic regulation of stem cell differentiation, embryonic development, and cancer progression.

特性

IUPAC Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(11-5-6-11)19-12-7-8-15(17-9-12)20-10-18-13-3-1-2-4-14(13)20/h1-4,7-11H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVOMLHLIISEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。